N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
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Description
This compound belongs to a class of chemicals that are synthesized and studied for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound's structure indicates the presence of multiple functional groups, such as ether, amide, and sulfanyl groups, which contribute to its chemical behavior and properties.
Synthesis Analysis
The synthesis of related acetamides and arylureas derivatives involves multiple steps, including the conversion of aromatic organic acids into esters, hydrazides, and subsequently, various substituted 1,3,4-oxadiazole derivatives. This process often employs N,N-dimethylformamide (DMF) and sodium hydride (NaH) as key reagents for the final steps of synthesis (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound can be elucidated using techniques such as NMR, IR, and mass spectral data. These methods confirm the presence of specific functional groups and the overall architecture of the molecule, providing insights into its chemical behavior and potential interactions (Rehman et al., 2013).
Chemical Reactions and Properties
Compounds with similar structural motifs exhibit a range of chemical reactivities, including interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential as bioactive molecules. These interactions are crucial for understanding the compound's chemical properties and potential applications in drug design (Rehman et al., 2013).
Scientific Research Applications
Radiosynthesis and Metabolism
Research has been conducted on the radiosynthesis of herbicides like acetochlor, which shares structural features such as the chloroacetanilide and ethoxymethyl groups with the compound . Studies on the metabolism of chloroacetamide herbicides and their effects on liver microsomes in rats and humans have provided insights into the metabolic pathways and potential toxicological profiles of these compounds (Latli & Casida, 1995); (Coleman et al., 2000).
Environmental Impact and Degradation
The environmental fate of chloroacetamide herbicides, including their reception by soil and the effect of agricultural practices on their degradation and activity, has been investigated. This research is crucial for understanding the environmental impact and efficacy of such compounds when used in agricultural settings (Banks & Robinson, 1986).
Synthesis of Derivatives and Biological Activity
Several studies have focused on the synthesis and biological activity of acetamide derivatives and related compounds. These include the synthesis of N-acetyldopamine derivatives from traditional Chinese medicine sources and the evaluation of acetamides and arylureas derived from oxa(thia)diazoles for anti-inflammatory and analgesic activities. Such research demonstrates the diverse potential applications of these compounds in medicinal chemistry and drug development (Yang et al., 2015); (Mazzone et al., 1987).
Antimicrobial and Anticancer Agents
Further research has been conducted on the synthesis and evaluation of novel compounds with potential antimicrobial and anticancer activities. This includes the development of sulfonamide derivatives and the assessment of their antimicrobial properties, as well as the exploration of heterocyclic compounds like 1,3,4-oxadiazoles and pyrazoles for their therapeutic potentials. Such studies highlight the ongoing efforts to discover new drugs and treatments based on chemical derivatives (Darwish et al., 2014); (Faheem, 2018).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-30-16-10-8-15(9-11-16)24-19(27)14-32-23-25-20-17-6-4-5-7-18(17)31-21(20)22(28)26(23)12-13-29-2/h4-11H,3,12-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLUQSGVXQXSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
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